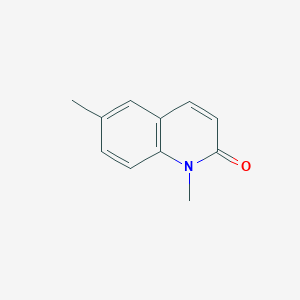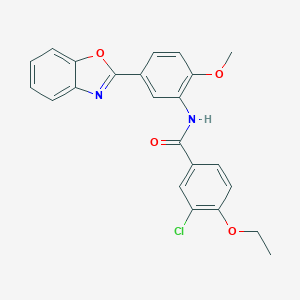
4-Quinazolone, 2-ethyl-3-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinazolone, 2-ethyl-3-methyl is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Quinazolone, 2-ethyl-3-methyl is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and proteins in the body. This leads to a reduction in inflammation, cell proliferation, and cell migration.
Biochemical and Physiological Effects:
Studies have shown that 4-Quinazolone, 2-ethyl-3-methyl exhibits various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Quinazolone, 2-ethyl-3-methyl in lab experiments is its ability to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 4-Quinazolone, 2-ethyl-3-methyl. One of the areas of interest is the development of new drugs based on the compound. Another area of interest is the study of the compound's potential use in the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 4-Quinazolone, 2-ethyl-3-methyl is a chemical compound that has gained significant attention in the scientific community. It has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-bacterial research. The compound's mechanism of action is not fully understood, but it is believed to inhibit various enzymes and proteins in the body. While the compound has some limitations, it has several advantages, such as its potential use in the development of new drugs. Further research is needed to fully understand the compound's potential and limitations.
Applications De Recherche Scientifique
4-Quinazolone, 2-ethyl-3-methyl has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
58718-53-9 |
|---|---|
Nom du produit |
4-Quinazolone, 2-ethyl-3-methyl |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-ethyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3 |
Clé InChI |
QCKGJLGHIVZYGZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N1C |
Autres numéros CAS |
58718-53-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)




![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)
![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)